molecular formula C9H8ClI2NO2 B1383541 Benzoic acid, 4-amino-2-chloro-3,5-diiodo-, ethyl ester CAS No. 1394129-98-6

Benzoic acid, 4-amino-2-chloro-3,5-diiodo-, ethyl ester

Cat. No.: B1383541
CAS No.: 1394129-98-6
M. Wt: 451.43 g/mol
InChI Key: MFQHTAHZLTYKRR-UHFFFAOYSA-N
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Description

Benzoic acid, 4-amino-2-chloro-3,5-diiodo-, ethyl ester is an organic compound with a complex structure It is characterized by the presence of amino, chloro, and diiodo substituents on the benzoic acid moiety, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-amino-2-chloro-3,5-diiodo-, ethyl ester typically involves multiple steps. One common method starts with the chlorination and iodination of 4-amino benzoic acid. The resulting intermediate is then esterified with ethanol under acidic conditions to form the ethyl ester. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and iodination reactors, followed by esterification units. The process is optimized for efficiency, cost-effectiveness, and environmental compliance. Continuous monitoring and quality control are essential to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-amino-2-chloro-3,5-diiodo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro and iodo groups can be reduced to form simpler derivatives.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzoic acid derivatives, while reduction can produce dehalogenated benzoic acid esters.

Scientific Research Applications

Benzoic acid, 4-amino-2-chloro-3,5-diiodo-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4-amino-2-chloro-3,5-diiodo-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form specific interactions, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-amino-2-chloro-: Lacks the diiodo and ethyl ester groups.

    Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester: Contains a diethylaminoethyl group instead of the ethyl ester.

    4-(2-amino-ethyl)-benzoic acid: Contains an aminoethyl group instead of the chloro and diiodo groups.

Uniqueness

The uniqueness of benzoic acid, 4-amino-2-chloro-3,5-diiodo-, ethyl ester lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 4-amino-2-chloro-3,5-diiodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClI2NO2/c1-2-15-9(14)4-3-5(11)8(13)7(12)6(4)10/h3H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQHTAHZLTYKRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1Cl)I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClI2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoic acid, 4-amino-2-chloro-3,5-diiodo-, ethyl ester
Reactant of Route 2
Benzoic acid, 4-amino-2-chloro-3,5-diiodo-, ethyl ester
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Benzoic acid, 4-amino-2-chloro-3,5-diiodo-, ethyl ester
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Benzoic acid, 4-amino-2-chloro-3,5-diiodo-, ethyl ester
Reactant of Route 5
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Benzoic acid, 4-amino-2-chloro-3,5-diiodo-, ethyl ester
Reactant of Route 6
Benzoic acid, 4-amino-2-chloro-3,5-diiodo-, ethyl ester

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